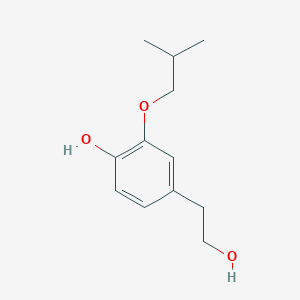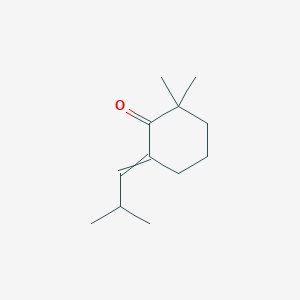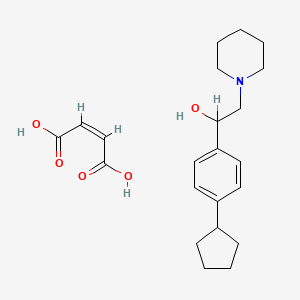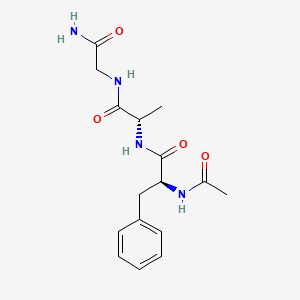
N-Acetyl-L-phenylalanyl-L-alanylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-phenylalanyl-L-alanylglycinamide is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is composed of three amino acids: phenylalanine, alanine, and glycine, with an acetyl group attached to the phenylalanine residue. The structure of this compound allows it to participate in various biochemical processes, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-L-alanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino group of glycine is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, alanine, is coupled to the deprotected glycine using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the addition of phenylalanine.
Acetylation: The N-terminal of the peptide is acetylated using acetic anhydride to form this compound.
Cleavage: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions allows for efficient production of the compound.
化学反応の分析
Types of Reactions
N-Acetyl-L-phenylalanyl-L-alanylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, particularly at the aromatic ring, forming hydroxylated derivatives.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Glycine, alanine, and phenylalanine.
Oxidation: Hydroxylated phenylalanine derivatives.
Substitution: Peptides with different acyl groups.
科学的研究の応用
N-Acetyl-L-phenylalanyl-L-alanylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design.
Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based therapeutics.
Industry: The compound is used in the production of peptide-based materials and as a building block for the synthesis of more complex peptides.
作用機序
The mechanism of action of N-Acetyl-L-phenylalanyl-L-alanylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the peptide backbone play crucial roles in these interactions. The compound can modulate the activity of enzymes by acting as a substrate or inhibitor, influencing various biochemical pathways. Additionally, its structure allows it to bind to specific receptors, triggering downstream signaling events.
類似化合物との比較
N-Acetyl-L-phenylalanyl-L-alanylglycinamide can be compared with other similar compounds, such as:
N-Acetyl-L-phenylalanine: This compound lacks the additional alanine and glycine residues, making it less complex and with different biochemical properties.
L-Phenylalanyl-L-alanylglycinamide: This compound lacks the acetyl group, which affects its interaction with molecular targets and its stability.
N-Acetyl-L-alanylglycinamide: This compound lacks the phenylalanine residue, altering its hydrophobicity and interaction with aromatic residues in proteins.
特性
CAS番号 |
85338-70-1 |
|---|---|
分子式 |
C16H22N4O4 |
分子量 |
334.37 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-10(15(23)18-9-14(17)22)19-16(24)13(20-11(2)21)8-12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H2,17,22)(H,18,23)(H,19,24)(H,20,21)/t10-,13-/m0/s1 |
InChIキー |
IXKNSVYLNJIWIT-GWCFXTLKSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
正規SMILES |
CC(C(=O)NCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
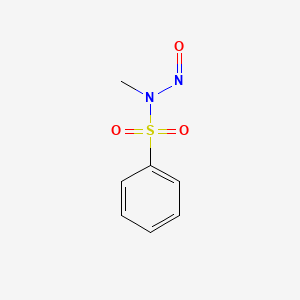
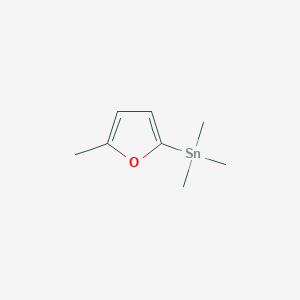
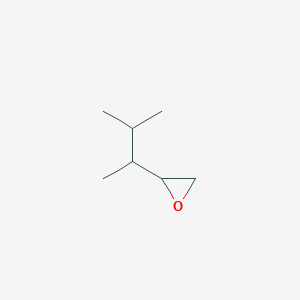
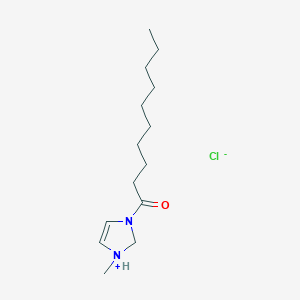
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)

